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Compound of Interest |

2-(4-Bromophenoxy)-1-

Compound Name:

cyclopropylethanone
CAS No.: 1340596-78-2
Cat. No.: B1529414

Get Quote

In the landscape of drug discovery and development, the precise characterization of novel

chemical entities is the bedrock upon which successful programs are built. 2-(4-
Bromophenoxy)-1-cyclopropylethanone (CAS No. 220849-33-0) represents a molecule with
structural motifs—a brominated aromatic ring, an ether linkage, and a cyclopropyl ketone—that
are of significant interest in medicinal chemistry. The interplay of these functional groups
dictates the compound's physical properties, which in turn influence its solubility, absorption,
distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Publicly available experimental data on 2-(4-Bromophenoxy)-1-cyclopropylethanone is
limited. Therefore, this guide is structured not as a static data sheet, but as a comprehensive
roadmap for its characterization. As a Senior Application Scientist, the objective is to provide
researchers, scientists, and drug development professionals with the foundational principles,
robust experimental protocols, and predictive insights necessary to fully elucidate the physical
properties of this compound. We will proceed from fundamental identity and calculated
properties to detailed, field-proven methodologies for experimental determination.
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Section 1: Compound Identity and Core
Physicochemical Properties

The first step in characterizing any compound is to establish its fundamental identity and
theoretical properties. These values serve as a baseline for all subsequent experimental work.

Molecular Structure:
Caption: Chemical structure of 2-(4-Bromophenoxy)-1-cyclopropylethanone.

Table 1: Calculated and Predicted Physicochemical Properties

Property Value Source | Method

CAS Number 220849-33-0 Chemical Abstract Service
Molecular Formula C11H11BrO2

Molecular Weight 255.11 g/mol Calculated

Based on analogous

Physical Form Solid (Predicted)
structures[1][2]
) ) ) Requires experimental
Melting Point (°C) Not Available o
determination
N ) ) Requires experimental
Boiling Point (°C) Not Available o
determination
' _ Requires experimental
Density (g/cm?3) Not Available

determination

Section 2: Melting Point Determination

Expertise & Experience: The melting point is a critical physical property that provides a primary
indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of
a pure crystalline solid, whereas impurities will depress the melting point and broaden the
range.[3] For a novel compound like 2-(4-Bromophenoxy)-1-cyclopropylethanone, an
accurate melting point determination is the first step in establishing a purity specification.
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The chosen methodology involves a preliminary rapid scan to estimate the melting range,
followed by a slower, more precise measurement. This two-step approach is efficient and

prevents overshooting the melting point, a common error that necessitates a lengthy cool-down
period.

Experimental Protocol: Capillary Melting Point Determination
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Y

1. Finely powder the sample
using a mortar and pestle.

Y

2. Load ~3 mm of sample into a
sealed-end capillary tube.

Y
[3. Place capillary in melting point)

apparatus (e.g., Mel-Temp).

Prelimin‘?ry Scan

4a. Heat rapidly (~10-20°C/min)
to get an approximate melting range.

Y

5a. Record the approximate
melting point (T_approx).

6. Cool apparatus to at least
20°C below T_approx.

Accurate Determination

7a. Heat rapidly to within 20°C
of T_approx.

Y

7b. Reduce heating rate to
1-2°C/min.

Y
[Sa. Record T1: Temperature at)

which the first liquid appears.

Y

8b. Record T2: Temperature at which
the sample is fully liquid.

Y

9. Report melting point as the
range T1 - T2.
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nown volume of solvent in a sealed vial

/

2. Agitate at a constant temperature (
c

( 1. Add excess solid compound to a )
k :

(e.g., 25°C) for 24-72 hours to
reach equilibrium.

\

3. Separate solid from solution via
centrifugation and/or filtration
(e.g., 0.22 um PTFE filter).

4. Prepare a standard curve of the
ompound with known concentrations.

5. Quantify the solute concentration in the
clear filtrate using a validated
analytical method (e.g., HPLC-UV).

'

(6. Calculate solubility in mg/mL or moI/L)

Click to download full resolution via product page

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

e Preparation: Add an excess amount of solid 2-(4-Bromophenoxy)-1-cyclopropylethanone
to a series of vials, each containing a known volume of a different solvent (e.g., water,
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phosphate-buffered saline pH 7.4, ethanol, DMSO). "Excess" means that undissolved solid
should be clearly visible.

o Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a
temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration (typically 24
to 72 hours) to ensure equilibrium is reached. [4][5]3. Phase Separation: Allow the vials to
stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a
sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 um
PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
[4][6]4. Quantification: Analyze the concentration of the compound in the clear filtrate. High-
Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A
standard calibration curve must be prepared using solutions of the compound at known
concentrations to ensure accurate quantification. [7]5. Data Reporting: Express the solubility
in conventional units such as mg/mL or mol/L for each solvent at the specified temperature.

Section 4: Spectroscopic and Analytical
Characterization

For any new chemical entity, spectroscopic analysis is non-negotiable. It provides an
unambiguous confirmation of the molecular structure. While experimental spectra for 2-(4-
Bromophenoxy)-1-cyclopropylethanone are not publicly available, we can predict the key
features based on its functional groups.

A. *H and 3C NMR Spectroscopy

Authoritative Grounding: NMR spectroscopy provides detailed information about the carbon-
hydrogen framework of a molecule. Chemical shifts () indicate the electronic environment of
each nucleus. [8]

e H NMR Predictions:

o Aromatic Protons: The protons on the brominated benzene ring will appear as two
doublets in the aromatic region (6 6.8-7.6 ppm). The protons adjacent to the bromine atom
will be at a different chemical shift than those adjacent to the ether linkage due to differing
electronic effects.
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[e]

Phenoxy Methylene Protons (-O-CH:z-): The two protons of the methylene group adjacent
to the ether oxygen will appear as a singlet around & 4.5-5.0 ppm.

o Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region
(6 0.8-1.5 ppm) as complex multiplets due to their unique magnetic environments. [9]* 13C
NMR Predictions:

o Carbonyl Carbon (C=0): The ketone carbonyl carbon will exhibit a characteristic signal in
the far downfield region of the spectrum, typically between & 190-215 ppm. [10][11] *
Aromatic Carbons: Four distinct signals are expected in the aromatic region (6 115-160
ppm). The carbon atom bonded to the bromine (C-Br) and the carbon bonded to the ether
oxygen (C-O) will be readily identifiable.

o Phenoxy Methylene Carbon (-O-CHz-): This carbon will likely appear around & 70-80 ppm.

o Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found in the upfield
region (6 10-30 ppm).

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying
the functional groups present in a molecule. [12]The absorption of infrared radiation excites
molecular vibrations, and the frequencies of these absorptions are characteristic of specific
bonds. [13]

» Predicted Key Absorption Bands:

o C=0 Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720
cm~1, This is one of the most prominent peaks in the spectrum and is highly characteristic
of a ketone carbonyl group. [14][15] * Aromatic C=C Stretch: Medium intensity peaks will
appear in the 1450-1600 cm~1 region, corresponding to the carbon-carbon double bond
stretching within the benzene ring.

o C-O Stretch (Ether): A distinct band corresponding to the aryl-alkyl ether C-O stretching
will be present in the 1200-1275 cm~1 (asymmetric) and 1000-1075 cm~1 (symmetric)
regions.
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o C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between
500-680 cm~1, will indicate the presence of the carbon-bromine bond.

C. Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry is the definitive technique for determining the molecular
weight of a compound and can provide significant structural information through analysis of
fragmentation patterns. [16]For halogenated compounds, MS is particularly powerful due to the
characteristic isotopic patterns of chlorine and bromine.

o Predicted Mass Spectrum Features:

o Molecular lon (M*): The key feature will be a pair of peaks for the molecular ion. Bromine
has two major isotopes, 7°Br and &1Br, in nearly a 1:1 natural abundance. [17]This will
result in two molecular ion peaks of almost equal intensity, one at m/z = 254 (for the
C11H117°BrOz ion) and one at m/z = 256 (for the C11H1181BrOz ion). This M and M+2
pattern is a definitive signature for a monobrominated compound. [16][17] * Key
Fragmentation Pathways:

» Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl
ring is a common pathway for ketones, which would result in a [M - CsHs]* fragment.

» Loss of Bromine: Cleavage of the C-Br bond, while less favorable than in alkyl
bromides, can occur, leading to a fragment at [M - Br]*. [16][18] * Phenoxy
Fragmentation: Cleavage of the ether bond can lead to fragments corresponding to the
bromophenoxy cation or the cyclopropyl ethanone cation.

Conclusion and Path Forward

This technical guide provides a comprehensive framework for the characterization of 2-(4-
Bromophenoxy)-1-cyclopropylethanone. While definitive experimental data is not yet widely
published, the application of fundamental chemical principles and established analytical
protocols allows for robust prediction and a clear path to experimental verification. The
methodologies outlined herein for determining melting point, solubility, and spectroscopic
identity are standard, validated procedures in the pharmaceutical and chemical industries. By
following these protocols, researchers can generate the high-quality, reliable data necessary to
advance their research and development objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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